

# Ac-DEVD-CMK: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Ac-DEVD-CMK*

Cat. No.: *B1662386*

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## Abstract

**Ac-DEVD-CMK** (N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspart-1-yl-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of **Ac-DEVD-CMK** in apoptosis research. Detailed experimental protocols for caspase activity assays and the inhibition of apoptosis are presented, along with signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.

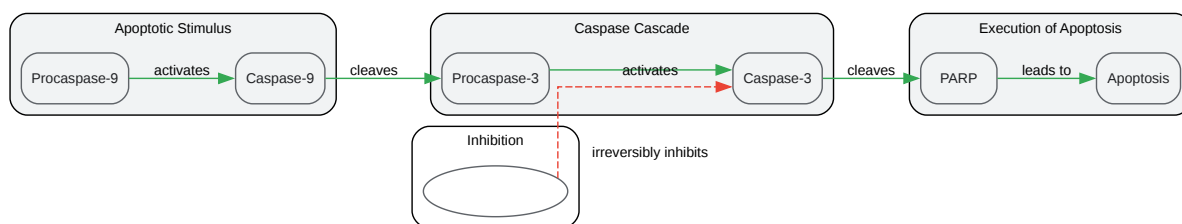
## Chemical Properties and Structure

**Ac-DEVD-CMK** is a synthetic tetrapeptide that mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3. The chloromethyl ketone (CMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.

Property	Value
IUPAC Name	(4S)-4-[[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[[(2S)-1-[[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
CAS Number	285570-60-7
Molecular Formula	C <sub>21</sub> H <sub>31</sub> ClN <sub>4</sub> O <sub>11</sub> <a href="#">[1]</a>
Molecular Weight	551.0 g/mol <a href="#">[2]</a>
SMILES Notation	<chem>CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C</chem>
Solubility	Soluble in DMSO. <a href="#">[3]</a> Stock solutions are typically prepared in DMSO. Aqueous solutions can be prepared by diluting the DMSO stock, though the stability in aqueous media may be limited. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Stability	Store at -20°C. <a href="#">[9]</a> Stock solutions in DMSO can be stored at -80°C for up to 6 months. <a href="#">[9]</a> Avoid repeated freeze-thaw cycles. <a href="#">[9]</a>

## Mechanism of Action

**Ac-DEVD-CMK** is a highly specific inhibitor of caspase-3. The DEVD sequence is recognized by the active site of caspase-3. The chloromethyl ketone moiety then forms a covalent thioether linkage with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. While highly potent against caspase-3, **Ac-DEVD-CMK** has also been shown to inhibit other caspases, including caspase-6, -7, -8, and -10, though typically with lower efficiency.[\[2\]](#)



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**Figure 1:** Mechanism of **Ac-DEVD-CMK** in the apoptotic pathway.

## Experimental Protocols

### In Vitro Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate. **Ac-DEVD-CMK** can be used as a positive control for inhibition.

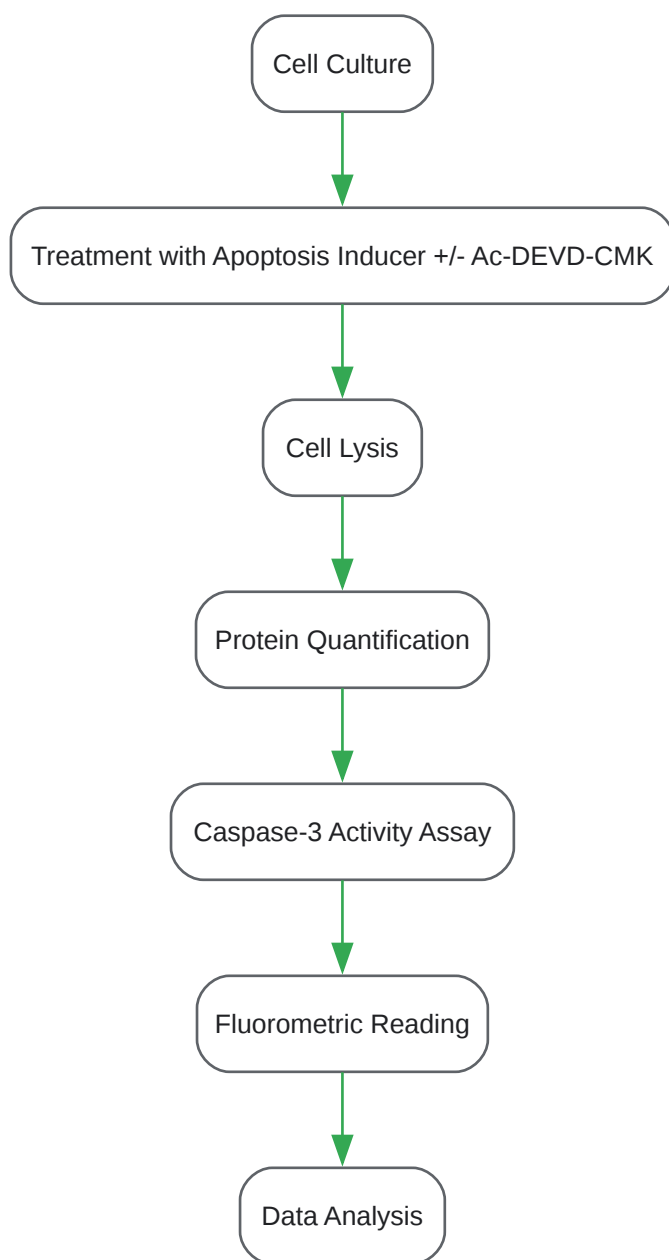
Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., Staurosporine)
- **Ac-DEVD-CMK**
- Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100  $\mu$ M EDTA)
- Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100  $\mu$ M EDTA, 10% Glycerol)
- Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
- 96-well black microplate

- Fluorometer

Procedure:

- Cell Treatment:
  - Plate cells at a suitable density in a multi-well plate.
  - Treat cells with the apoptosis-inducing agent (e.g., 1  $\mu$ M Staurosporine) for the desired time (e.g., 3-6 hours).
  - For the inhibitor control group, pre-incubate cells with **Ac-DEVD-CMK** (e.g., 20-100  $\mu$ M) for 1 hour before adding the apoptosis inducer.
- Cell Lysis:
  - Harvest the cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant (cell lysate).
- Caspase-3 Activity Assay:
  - Add 50  $\mu$ L of cell lysate to each well of a 96-well black microplate.
  - Prepare a reaction mix containing Assay Buffer and the caspase-3 fluorogenic substrate (final concentration, e.g., 50  $\mu$ M).
  - Add 50  $\mu$ L of the reaction mix to each well.
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
  - Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.[\[10\]](#)



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**Figure 2:** Workflow for in vitro caspase-3 activity assay.

## Inhibition of Apoptosis in Cell Culture

This protocol outlines a method to assess the ability of **Ac-DEVD-CMK** to inhibit apoptosis induced by staurosporine, a potent but non-specific protein kinase inhibitor.

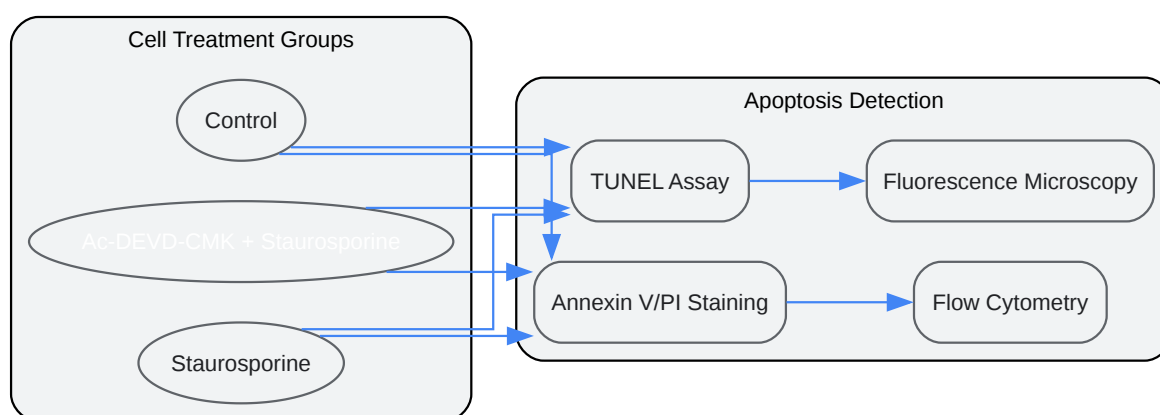
Materials:

- Adherent or suspension cells
- Staurosporine
- **Ac-DEVD-CMK**
- Complete cell culture medium
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide or TUNEL assay kit)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Seeding:
  - Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
- Treatment:
  - Pre-treat one set of cells with an effective concentration of **Ac-DEVD-CMK** (e.g., 50  $\mu$ M) for 1 hour.[\[11\]](#)
  - Induce apoptosis by adding staurosporine (e.g., 1  $\mu$ M) to both the **Ac-DEVD-CMK** pre-treated and non-treated cells.[\[12\]](#)
  - Include a vehicle-treated control group.
  - Incubate for a time sufficient to induce apoptosis (e.g., 4-8 hours).
- Apoptosis Detection (using Annexin V-FITC/PI):
  - Harvest the cells (including any floating cells).
  - Wash the cells with cold PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
- Apoptosis Detection (using TUNEL assay):
  - Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves cell fixation, permeabilization, and labeling of DNA strand breaks.
  - Analyze the cells by fluorescence microscopy or flow cytometry.



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**Figure 3:** Logical relationship for apoptosis inhibition experiment.

## Quantitative Data

The half-maximal inhibitory concentration ( $IC_{50}$ ) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The  $IC_{50}$  values for **Ac-DEVD-CMK** and related compounds can vary depending on the assay conditions.

Inhibitor	Target Caspase	Approximate IC <sub>50</sub> (nM)	Notes
Ac-DEVD-CHO	Caspase-3	3.04	Reversible aldehyde inhibitor, often used as a standard. <a href="#">[13]</a>
Ac-DEVD-CHO	Caspase-7	3.54	<a href="#">[13]</a>
Ac-DEVD-CHO	Caspase-6	122	<a href="#">[13]</a>
Z-DEVD-FMK	Caspase-3	1326	Irreversible fluoromethylketone inhibitor. <a href="#">[12]</a>

Note: Specific IC<sub>50</sub> values for **Ac-DEVD-CMK** are not consistently reported across a wide panel of caspases in a single study. The values for the related aldehyde inhibitor, Ac-DEVD-CHO, are provided for reference.

## Synthesis

The synthesis of **Ac-DEVD-CMK** involves solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone group. A general outline for a similar peptide, Ac-DEVD-pNA, involves a solution-phase approach.[\[14\]](#)[\[15\]](#)

- **Peptide Synthesis:** The tetrapeptide Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu) is synthesized on a solid support resin using Fmoc chemistry.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups are removed.
- **Chloromethyl Ketone Formation:** The C-terminal carboxylic acid is activated and reacted with diazomethane to form a diazomethyl ketone, which is then treated with HCl to yield the final chloromethyl ketone product.

## Conclusion



**Ac-DEVD-CMK** is an invaluable tool for researchers studying the mechanisms of apoptosis. Its high potency and specificity for caspase-3 make it an excellent choice for both in vitro and in cell-based assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of **Ac-DEVD-CMK** in the laboratory. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.

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